molecular formula C27H24Cl2N2O B14219074 (2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone CAS No. 827016-84-2

(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone

Katalognummer: B14219074
CAS-Nummer: 827016-84-2
Molekulargewicht: 463.4 g/mol
InChI-Schlüssel: CKWHCZAWQKDUMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone) is a complex organic molecule that features an indole core, a piperidine ring, and a dichlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone) typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone): can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone): has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone) involves its interaction with specific molecular targets. It acts as a neuroprotectant by inhibiting the activity of glycogen synthase kinase-3 (GSK-3) isozymes, which are involved in various cellular processes . This inhibition prevents neuronal cell death and has potential therapeutic applications in neurodegenerative diseases.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone): is unique due to its specific combination of an indole core, a piperidine ring, and a dichlorophenyl group. This unique structure allows it to interact with specific molecular targets, making it a valuable compound for research in medicinal chemistry and pharmacology.

Eigenschaften

CAS-Nummer

827016-84-2

Molekularformel

C27H24Cl2N2O

Molekulargewicht

463.4 g/mol

IUPAC-Name

[2-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]indol-1-yl]-phenylmethanone

InChI

InChI=1S/C27H24Cl2N2O/c28-23-10-6-11-24(29)26(23)19-13-15-30(16-14-19)18-22-17-21-9-4-5-12-25(21)31(22)27(32)20-7-2-1-3-8-20/h1-12,17,19H,13-16,18H2

InChI-Schlüssel

CKWHCZAWQKDUMB-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1C2=C(C=CC=C2Cl)Cl)CC3=CC4=CC=CC=C4N3C(=O)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.